Phenethyl anthranilate

Phototoxicity Safety assessment UV absorption

Formulation phototoxicity liability and region-specific regulatory barriers force reformulation across food, fragrance, and personal care lines. Phenethyl anthranilate (CAS 133-18-6) is a benzoate ester offering harmonized FDA 21 CFR 172.515 + FEMA 2859 + JECFA 1543 acceptance. - **Safety advantage:** UV spectral evaluation confirms no phototoxin classification (unlike methyl anthranilate). - **Processing ease:** Low melting point (39-44 °C) enables water-bath handling. - **Organoleptic profile:** Delivers neroli, grape, floral, honey, and rose notes.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 133-18-6
Cat. No. B3027545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl anthranilate
CAS133-18-6
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)C2=CC=CC=C2N
InChIInChI=1S/C15H15NO2/c16-14-9-5-4-8-13(14)15(17)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2
InChIKeyPXWNBAGCFUDYBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 68.0° F) (NTP, 1992)
Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Anthranilate: Chemical Class & Procurement Baseline


Phenethyl anthranilate (CAS 133-18-6), also known as phenylethyl anthranilate or 2-phenylethyl 2-aminobenzoate, is a benzoate ester with the molecular formula C₁₅H₁₅NO₂ and molecular weight of 241.29 g/mol [1]. It is a member of the anthranilate ester class within flavor and fragrance materials, characterized by its fused, colorless to pale yellow-amber crystalline appearance at room temperature with a melting point of 39–44 °C [2]. The compound is regulated under FDA 21 CFR 172.515 as a synthetic flavoring substance and carries FEMA number 2859 and JECFA number 1543 [3]. Pure phenethyl anthranilate is almost odorless, developing its characteristic neroli, grape, and orange blossom notes only in the presence of other materials [2].

Food-grade flavor ingredient with FDA 21 CFR 172.515 listing and FEMA GRAS status
FCC-grade assay ≥98% available for regulated food applications
Low-melting solid (39–44 °C) facilitates liquid handling at mild warming
Requires only 45–50 °C water bath for transfer; simpler than high-melting analogs
Synergistic odor profile develops neroli, grape, orange-blossom notes in blends
Almost odorless as pure material; requires other components for characteristic aroma

Phenethyl Anthranilate: Non-Substitutability with Other Anthranilates


Anthranilate esters are not functionally interchangeable due to divergent safety profiles, physicochemical properties, and regulatory statuses that directly impact formulation feasibility. While methyl anthranilate (CAS 134-20-3) and benzyl anthranilate (CAS 82185-41-9) share the anthranilate ester backbone, differences in substituent structure (phenethyl vs. methyl vs. benzyl) produce measurable variations in UV absorption spectra and consequent phototoxicity potential [1]. Phenethyl anthranilate has been explicitly cleared for phototoxicity/photoallergenicity endpoints based on UV spectral evaluation [1], whereas methyl anthranilate is known to be a phototoxin in certain contexts [2]. Regulatory acceptance also diverges: phenethyl anthranilate is FDA 21 CFR 172.515 listed and FCC-grade compliant , while benzyl anthranilate is not Food Chemicals Codex listed [3]. Substitution without evidence-based verification therefore risks phototoxicity liability, regulatory non-compliance, and altered organoleptic performance.

Phototoxicity endpoint divergence
Methyl anthranilate carries a phototoxin classification, while phenethyl anthranilate is reported cleared via UV spectral evaluation. Substitution may introduce phototoxicity liability in leave-on products.
Regulatory acceptance gap
Benzyl anthranilate lacks FCC listing and FDA 21 CFR 172.515, unlike phenethyl anthranilate. This gap limits direct use in food and beverage applications without additional regulatory filings.
Physicochemical mismatch
Benzyl anthranilate melts at a significantly higher temperature (76–78 °C vs. 39–44 °C), requiring different handling equipment and energy input during processing.

Phenethyl Anthranilate: Comparative Evidence Profile


Phototoxicity Clearance vs. Methyl Anthranilate

Phenethyl anthranilate has been explicitly cleared for phototoxicity/photoallergenicity endpoints based on UV spectral evaluation in the RIFM safety assessment framework [1]. In contrast, methyl anthranilate (CAS 134-20-3) is classified as a phototoxin in regulatory assessments, with its UV absorption profile differing meaningfully due to the absence of the phenethyl substituent [2]. The phenethyl group in phenethyl anthranilate modifies the electronic environment of the aromatic chromophore, altering UV absorption characteristics sufficiently to eliminate phototoxicity concern at the evaluated exposure levels.

Phototoxicity Clearance
Head-to-head
Phenethyl anthranilate: cleared, not expected phototoxic/photoallergenic vs. Methyl anthranilate: phototoxin classification
Supports leave-on formulation endpoint review
UV spectral evaluation per RIFM safety assessment framework
Phototoxicity Safety assessment UV absorption Regulatory compliance

FDA & FCC Compliance vs. Benzyl Anthranilate

Phenethyl anthranilate is explicitly listed in FDA 21 CFR 172.515 as a permitted synthetic flavoring substance and is commercially available in FCC (Food Chemicals Codex) grade with assay specification ≥98% . Benzyl anthranilate (CAS 82185-41-9), a structurally close analog differing only by a methylene spacer in the aromatic side chain, is not Food Chemicals Codex listed [1]. This regulatory divergence directly affects procurement eligibility for food and beverage applications in regulated markets.

FDA & FCC Compliance
Head-to-head
Phenethyl: FDA 21 CFR 172.515 listed; FCC grade ≥98% vs. Benzyl anthranilate: not Food Chemicals Codex listed
Food use procurement eligibility context
Binary regulatory clearance status difference
Regulatory compliance Food additive FCC grade GRAS

JECFA Safety Clearance

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated phenylethyl anthranilate in 2005 and assigned an ADI of 'ACCEPTABLE' with the explicit comment that there is 'no safety concern at current levels of intake when used as a flavouring agent' [1]. This evaluation, published in TRS 934-JECFA 65/54, provides a formal international toxicological clearance that supports procurement for global food applications. The safety assessment considered the compound's use as a flavoring agent at typical application concentrations of 2–6 ppm in finished food products .

JECFA Safety Evaluation
Regulatory context
ADI: Acceptable No safety concern at current intake levels (JECFA 65, 2005)
International toxicological clearance for flavor use
Evaluation at typical food concentrations 2–6 ppm
Toxicology ADI Food safety JECFA

Melting Point & Flash Point vs. Benzyl Anthranilate

Phenethyl anthranilate exhibits a melting point range of 39–44 °C and a closed-cup flash point of 113 °C . Benzyl anthranilate, the closest structural analog with an anthranilate core attached to a benzyl rather than phenethyl moiety, has a reported melting point of 76–78 °C and remains liquid at room temperature with a flash point not widely reported in standard databases [1]. The approximately 35–38 °C higher melting point of benzyl anthranilate translates to different handling requirements: phenethyl anthranilate is a low-melting solid near ambient temperature, while benzyl anthranilate is a solid at room temperature requiring warming for liquid transfer.

Melting Point Comparison
Head-to-head
Phenethyl anthranilate: 39–44 °C vs. Benzyl anthranilate: 76–78 °C
Lower-temperature liquid handling feasibility
~35 °C difference supports mild heating conditions
Physicochemical properties Melting point Flash point Formulation

Phenethyl Anthranilate: Best-Fit Industrial Applications


FDA-Compliant Grape & Cherry Flavor Formulations

Phenethyl anthranilate is directly applicable in FDA-regulated food products as a synthetic flavoring agent at use concentrations of 2–6 ppm in finished foods, including beverages, ice cream, candy, and baked goods . Its FCC-grade availability with ≥98% assay and JECFA clearance with no safety concern at current intake levels [1] make it a procurement-ready ingredient for grape and cherry flavor profiles. The compound's characteristic neroli and grape undertone develops synergistically with other flavor components, providing sweet, floral, and fruity notes without phototoxicity liability that would complicate labeling for products with potential light exposure [2].

Phototoxicity-Cleared Leave-On Fragrance Applications

For fine fragrances, personal care products, and cosmetic formulations intended for skin contact, phenethyl anthranilate offers a critical advantage: explicit phototoxicity/photoallergenicity clearance based on UV spectral evaluation . Unlike methyl anthranilate, which carries phototoxin classification , phenethyl anthranilate can be incorporated into leave-on products without phototoxicity-related reformulation or warning label requirements. The compound provides floral, honey, iris, and rose organoleptic notes with sweet character [1], and its low vapor pressure of 1×10⁻⁶ mm Hg at 25 °C [2] supports fragrance longevity in finished formulations.

Global Flavor House: Harmonized Regulatory Status

Flavor houses supplying multinational food and beverage clients can standardize on phenethyl anthranilate due to its harmonized international regulatory status. The compound carries FDA 21 CFR 172.515 listing , FEMA GRAS status (FEMA No. 2859) , JECFA acceptance (JECFA No. 1543) [1], and COE number 258 [2]. This multi-jurisdictional acceptance reduces the need for region-specific reformulation and simplifies global procurement documentation, particularly when compared to analogs like benzyl anthranilate which lack FCC listing and have narrower regulatory acceptance [3].

Ambient Temperature Processing: Melting Point Advantage

Manufacturing facilities with limited heating capabilities or those seeking energy-efficient processing can benefit from phenethyl anthranilate's melting point of 39–44 °C , which is approximately 35–38 °C lower than that of benzyl anthranilate (76–78 °C) . This property enables liquid transfer and incorporation into formulations using standard water bath heating (45–50 °C) rather than requiring specialized higher-temperature equipment or prolonged heating cycles. The compound's logP of 4.06 [1] also informs its partitioning behavior in emulsion-based flavor and fragrance delivery systems.

Application
Selection Property
Validation Focus
Food flavor formulations (grape, cherry)
FDA 21 CFR 172.515 listing, FCC-grade ≥98% assay
Regulatory documentation, sensory profile integration
Leave-on fragrance and personal care
Reported phototoxicity clearance evaluation
UV spectral endpoint review for skin-contact products
Global multi-market flavor supply
Multi-jurisdictional acceptance (FDA, FEMA, JECFA, COE)
Procurement documentation consistency across regions
Ambient temperature processing
Low melting point profile
Liquid handling at mild heating conditions
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